molecular formula C10H9NO7S2 B1580940 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid CAS No. 6535-70-2

2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid

Cat. No. B1580940
CAS RN: 6535-70-2
M. Wt: 319.3 g/mol
InChI Key: HIVUAOXLSJITPA-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid is a chemical compound . It is also known by other names such as 2-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid, 2-Amino-5-naphthol-1,7-disulfonic acid, and 3-Amino-4,6-disulfo-8-hydroxynaphthalene .


Synthesis Analysis

The synthesis of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid involves heating 2-Aminonaphthalene-1,5,7-trisulfonic acid with sodium hydroxide liquor at 170℃ . This process is similar to the K acid production method .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid is C10H9NO7S2 . Its canonical SMILES structure is C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)O)O)S(=O)(=O)O)N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid include a boiling point of 603.18℃ at 101 325 Pa, a density of 1.880, a vapor pressure of 0Pa at 25℃, a pKa of -0.42±0.40 (Predicted), and a water solubility of 35.36g/L at 25℃ . Its LogP is -2.33 at 25℃ .

Scientific Research Applications

Environmental Implications in Azo Dye Reduction

The anaerobic reduction of azo dyes by microorganisms leads to the production of mono- and disulfonated naphthalene derivatives, including compounds similar to 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid. These substances are sensitive to oxygen and decompose under aerobic conditions. The autoxidation of these derivatives is significant in understanding environmental impacts and degradation processes of azo dyes (Kudlich et al., 1999).

Water Treatment Technologies

A study on the adsorption and degradation of H-acid, a related compound to 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, using biochar-based BiFeO3 nanocomposites, has been conducted. This method shows potential in water treatment technologies, especially in degrading contaminants and regenerating saturated biochars (Li et al., 2017).

Catalytic Applications

7-Aminonaphthalene-1,3-disulfonic acid-functionalized magnetic Fe3O4 nanoparticles, a compound structurally related to 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, have been used to catalyze the synthesis of substituted 3-pyrrolin-2-ones. This catalyst demonstrates eco-friendly properties, including high activity, ease of recovery, and reusability, indicating potential applications in green chemistry (Ghorbani‐Vaghei et al., 2017).

Analytical Chemistry and Sensing Applications

4-Amino-3-hydroxynaphthalene-1-sulfonic acid, closely related to 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, has been used in fluorescent sensing for CN- in water. This research demonstrates its potential in developing selective recognition systems for specific anions in environmental monitoring and analytical chemistry (Shi et al., 2013).

Electrochemical Applications

Studies on the electrochemical synthesis of conducting polymers from amino-substituted naphthalene sulfonic acids, including compounds similar to 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid, have been conducted. These researches highlight their potential in developing advanced materials for electrochemical applications (Geto & Brett, 2016).

properties

IUPAC Name

2-amino-5-hydroxynaphthalene-1,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7S2/c11-8-2-1-6-7(10(8)20(16,17)18)3-5(4-9(6)12)19(13,14)15/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVUAOXLSJITPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983970
Record name 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid

CAS RN

6535-70-2
Record name 2-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6535-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-hydroxynaphthalene-1,7-disulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006535702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-hydroxynaphthalene-1,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-hydroxynaphthalene-1,7-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.769
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Vrba - Scientific papers of the University of Pardubice. Series …, 1995 - dk.upce.cz
The term azo compounds involves the compounds of general formula RN=NRwhere the nitrogen atoms of the azo group N=N are bound with carbon atoms of the groups R and R. From …
Number of citations: 0 dk.upce.cz
G Zhu, Y Lin, W Zhou, H Song, Z Li - RSC Advances, 2023 - pubs.rsc.org
A combined experimental and density functional theory (DFT) study on the UV-Vis spectra of o-methoxyaniline-terminated mono azo dyes was conducted. By applying time-dependent-…
Number of citations: 0 pubs.rsc.org
P Jandera, J Churáček, J Bartošová - Chromatographia, 1980 - Springer
Reversed-phase chromatography is well suited for the analysis of sulfonic acids important as dye intermediates. For numerous separation problems, the addition of ionpairing …
Number of citations: 66 link.springer.com

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